Physicochemical and Pharmacokinetic Differentiation: Oral Bioavailability, Free-Drug Fraction, and Route of Elimination vs. Itraconazole
Fluconazole exhibits an absolute oral bioavailability of ≥90% that is independent of food and gastric pH, compared with <55% for itraconazole capsules, whose absorption depends on prandial state and acidic gastric conditions . Plasma protein binding is ~11–12% for fluconazole versus 99.8% for itraconazole, meaning approximately 88% of fluconazole in plasma is free and pharmacologically active, versus ≤1% for itraconazole . Elimination is predominantly renal as unchanged drug for fluconazole (≥80% excreted in urine), whereas itraconazole undergoes extensive hepatic metabolism and fecal excretion, generating variability across formulations and patient populations . These differences make fluconazole a predictable, formulation-flexible, low-monitoring-burden option suitable for both oral step-down and intravenous therapy.
| Evidence Dimension | Absolute oral bioavailability (%) |
|---|---|
| Target Compound Data | ≥90% (food- and pH-independent) |
| Comparator Or Baseline | Itraconazole: <55% (capsule; food- and pH-dependent) |
| Quantified Difference | ≥1.6-fold higher bioavailability |
| Conditions | Published pharmacokinetic parameters from multiple clinical pharmacology studies; Table 3 Cleveland Clinic review and FDA prescribing information |
Why This Matters
Procurement teams selecting an azole for oral formulation or step-down therapy must consider predictable bioavailability without food-effect variability, which fluconazole uniquely provides among the systemic triazoles.
- [1] Cleveland Clinic Pharmacotherapy Review. Table 3: Pharmacokinetic Parameters of Selected Azoles. Fluconazole bioavailability 93% vs itraconazole 55%. View Source
- [2] Bellmann R, Smuszkiewicz P. Pharmacokinetics of antifungal drugs. Infection. 2017;45(6):737–779. Table 1: protein binding fluconazole 12% vs itraconazole 99.8%. View Source
- [3] Fluconazole FDA Prescribing Information. Pharmacokinetics: approximately 80% of dose excreted unchanged in urine; clearance primarily renal. View Source
